
1-(4-Methoxybenzyl)-3-acetoxynorcotinine
Overview
Description
1-(4-Methoxybenzyl)-3-acetoxynorcotinine (or MB-ANCT) is a synthetic compound that has been studied for its potential therapeutic applications in a variety of medical fields, including neurology, cardiology, and oncology. MB-ANCT is a derivative of norcotinine, a naturally occurring alkaloid found in the tobacco plant. MB-ANCT has a distinct chemical structure that is composed of a 4-methoxybenzyl group attached to the 3-acetoxynorcotinine scaffold. This unique structure has enabled MB-ANCT to be studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
1-(4-Methoxybenzyl)-3-acetoxynorcotinine, due to its structural characteristics, is often involved in synthetic organic chemistry and the synthesis of complex molecules. For instance, the reaction of 1-benzyl and 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with specific reagents can produce 2-acylindole-3-carboxylic acids. This process is crucial in the synthesis of ellipticine, a compound with notable chemical properties (Miki, Hachiken, & Yanase, 2001). Additionally, the 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group in the synthesis of oligoribonucleotides, indicating its versatility in nucleic acid chemistry (Takaku & Kamaike, 1982).
Anticancer and Antibacterial Studies
Compounds with the 4-methoxybenzyl moiety have been explored for their potential in anticancer and antibacterial applications. For example, p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes have demonstrated significant antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus. These complexes also exhibited cytotoxicity against cancer cell lines, highlighting their potential in therapeutic applications (Patil et al., 2010).
Enzymatic Synthesis and Biological Applications
The enzymatic synthesis of key intermediates for pharmaceuticals often involves compounds related to this compound. A study reported the asymmetric synthesis of a dextromethorphan intermediate, leveraging the capabilities of a newly discovered cyclohexylamine oxidase. This process emphasizes the role of 4-methoxybenzyl-protected intermediates in the efficient and enantioselective synthesis of important pharmaceuticals (Wu et al., 2020).
Antioxidant Activity
The antioxidant activity of phenolic compounds is significantly influenced by the oxidation state of the benzylic position. Studies have shown that phenolic lignans with a 4-hydroxy-3-methoxybenzyl group exhibit varied antioxidant activities based on their structural configurations. These findings suggest that compounds structurally similar to this compound could play a role in antioxidant mechanisms, potentially contributing to their biological activity (Yamauchi et al., 2005).
Mechanism of Action
Target of Action
A similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide (qtc-4-meobne), is known to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease .
Mode of Action
The related compound qtc-4-meobne has been shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, QTC-4-MeOBnE reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The related compound qtc-4-meobne is known to influence in vivo neurogenesis, oxidative and inflammatory pathways .
Pharmacokinetics
A related compound, ar-a014418, has been synthesized with deuterium labels for use as an internal standard for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .
Result of Action
The related compound qtc-4-meobne has been shown to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau .
properties
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)25-18-10-17(15-4-3-9-20-11-15)21(19(18)23)12-14-5-7-16(24-2)8-6-14/h3-9,11,17-18H,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAJRUHBNRUKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(N(C1=O)CC2=CC=C(C=C2)OC)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399851 | |
| Record name | 1-(4-Methoxybenzyl)-3-acetoxynorcotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887406-83-9 | |
| Record name | 1-(4-Methoxybenzyl)-3-acetoxynorcotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



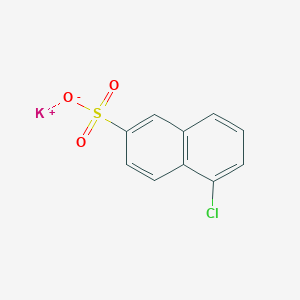
![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)

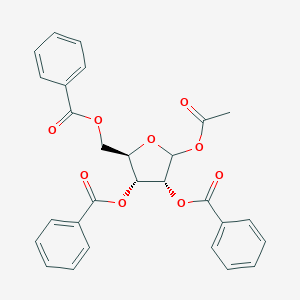
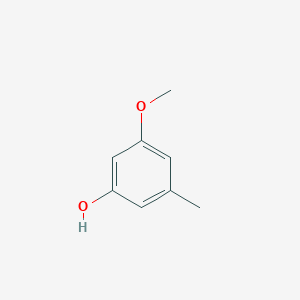


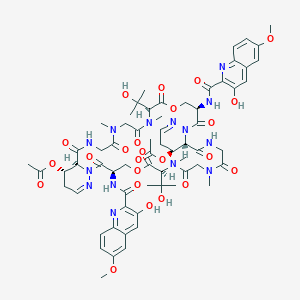

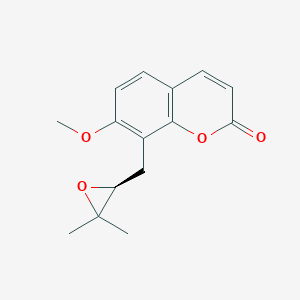


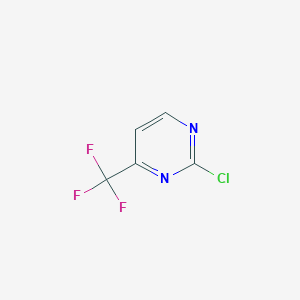
![(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol](/img/structure/B15876.png)